molecular formula C4H3F3O3 B12941161 3-Hydroxy-4,4,4-trifluoro-2-butenoic acid

3-Hydroxy-4,4,4-trifluoro-2-butenoic acid

Cat. No.: B12941161
M. Wt: 156.06 g/mol
InChI Key: LQFCENLHIPNZEW-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-hydroxybut-2-enoic acid is an organic compound with the molecular formula C4H3F3O2 It is characterized by the presence of trifluoromethyl and hydroxyl groups attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxybut-2-enoic acid typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional heating or microwave irradiation methods . The resulting product undergoes intramolecular cyclization to form the desired compound.

Industrial Production Methods

Industrial production methods for 4,4,4-Trifluoro-3-hydroxybut-2-enoic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxybut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4,4,4-Trifluoro-3-oxobut-2-enoic acid, while reduction of the double bond can produce 4,4,4-Trifluoro-3-hydroxybutanoic acid.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxybut-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybut-2-enoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobut-2-enoic acid: Similar structure but lacks the hydroxyl group.

    4,4,4-Trifluoro-3-oxobut-2-enoic acid: Similar structure but contains a carbonyl group instead of a hydroxyl group.

    4,4,4-Trifluoro-3-hydroxybutanoic acid: Similar structure but lacks the double bond.

Uniqueness

4,4,4-Trifluoro-3-hydroxybut-2-enoic acid is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C4H3F3O3

Molecular Weight

156.06 g/mol

IUPAC Name

(Z)-4,4,4-trifluoro-3-hydroxybut-2-enoic acid

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)2(8)1-3(9)10/h1,8H,(H,9,10)/b2-1-

InChI Key

LQFCENLHIPNZEW-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(F)(F)F)\O)\C(=O)O

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.